N-Benzyl-3-bromo-5-nitrobenzamide
Description
Properties
IUPAC Name |
N-benzyl-3-bromo-5-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O3/c15-12-6-11(7-13(8-12)17(19)20)14(18)16-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUXBYKZTVLPHPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC(=CC(=C2)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for N Benzyl 3 Bromo 5 Nitrobenzamide and Analogues
Strategic Approaches to Amide Bond Formation in N-Benzyl-3-bromo-5-nitrobenzamide Synthesis
Direct Amidation Protocols from Carboxylic Acids and Amines
Direct amidation methods involve the one-pot reaction of a carboxylic acid and an amine, often facilitated by a coupling agent or catalyst to activate the carboxylic acid. These protocols are favored for their atom economy and procedural simplicity.
A widely utilized and robust method for the synthesis of this compound involves the use of thionyl chloride (SOCl₂). researchgate.netresearchgate.net This reagent effectively converts the starting material, 3-bromo-5-nitrobenzoic acid, into its more reactive acyl chloride derivative. The subsequent reaction of this intermediate with benzylamine (B48309) readily affords the desired amide.
A significant advantage of this method is the ability to perform the reaction under solvent-free conditions. researchgate.netresearchgate.net This "green chemistry" approach not only minimizes environmental impact but can also lead to higher yields and shorter reaction times. researchgate.net For instance, the reaction of 3-bromo-5-nitrobenzoic acid with various amines in the presence of thionyl chloride at room temperature under solvent-free conditions has been reported to yield the corresponding benzamides in as high as 94% yield within 2 hours. researchgate.net In contrast, when the reaction is carried out in a solvent such as dichloromethane (B109758) (DCM), the yield was found to be 85% after 9 hours, and the product required further purification. researchgate.net
The proposed mechanism involves the initial reaction of 3-bromo-5-nitrobenzoic acid with thionyl chloride to form the 3-bromo-5-nitrobenzoyl chloride intermediate. researchgate.net The high electrophilicity of the benzoyl chloride facilitates the nucleophilic attack by the amine, leading to the formation of the final amide product. researchgate.net
Table 1: Thionyl Chloride-Mediated Synthesis of Benzamides
| Starting Acid | Amine | Chlorinating Agent | Solvent | Conditions | Yield (%) |
| 3-Bromo-5-nitrobenzoic acid | Various amines | Thionyl chloride | None (Solvent-free) | Room Temperature, 2h | 94 |
| 4-Chloro-3-nitrobenzoic acid | Methylamine | Thionyl chloride | Dichloromethane | Room Temperature, 0.5h | 97.5 |
| 3-Nitrobenzoic Acid | n-Butylamine | Thionyl chloride | DMF | 0-5°C (amidation step) | - |
| 3-Nitrobenzoic Acid | General amines | Thionyl chloride | Toluene | Reflux, then 80°C, 2h | 100 (for an intermediate) |
Data sourced from multiple studies illustrating the versatility of thionyl chloride in benzamide (B126) synthesis.
In recent years, ultrasound irradiation has emerged as a powerful tool in organic synthesis, offering benefits such as increased reaction rates, higher yields, and milder reaction conditions. researchgate.netnih.gov This "sonochemistry" approach can be particularly effective in heterogeneous catalysis. nih.gov For the synthesis of benzamides, ultrasound-assisted condensation of carboxylic acids and amines using heterogeneous catalysts presents a green and efficient alternative to traditional methods.
While specific examples for the synthesis of this compound using this exact method are not extensively documented in the provided results, the general principle is well-established for related compounds. researchgate.netnih.gov The use of recyclable heterogeneous catalysts, such as certain metal-organic frameworks or supported catalysts, in conjunction with ultrasound can significantly enhance the sustainability of the process. nih.govresearchgate.net The ultrasonic waves are believed to enhance mass transfer and activate the catalyst surface, leading to improved reaction efficiency. nih.gov
A novel and environmentally benign approach to amide bond formation involves the use of enol esters as acylating agents under solvent-free conditions. mdpi.com This methodology circumvents the need for traditional activating agents or catalysts. While direct application to this compound synthesis is not explicitly detailed, the underlying principle holds promise for its preparation.
In this method, an enol ester can react directly with an amine to form the corresponding amide. The reaction proceeds through a nucleophilic attack of the amine on the carbonyl group of the enol ester, followed by the elimination of the enol leaving group. The absence of solvents and catalysts makes this a highly atom-economical and green synthetic route. semanticscholar.org
Sequential Functional Group Transformations for Aromatic Substitution Patterns
An alternative strategy for the synthesis of this compound involves the initial formation of a simpler benzamide followed by sequential functionalization of the aromatic ring. This approach allows for precise control over the substitution pattern.
The synthesis of 3-bromo-5-nitrobenzoic acid, the precursor for this compound, often starts with the nitration of benzoic acid. researchgate.net This is typically achieved using a nitrating mixture of concentrated sulfuric acid and nitric acid at low temperatures (0-5°C). researchgate.net The resulting 3-nitrobenzoic acid can then be brominated to introduce the bromine atom at the desired position.
Alternatively, regioselective nitration of a pre-formed benzamide can be employed. The directing effects of the substituents on the aromatic ring play a crucial role in determining the position of the incoming nitro group. For instance, starting with 3-bromobenzamide (B114348), nitration would be directed by both the bromine atom (ortho, para-directing but deactivating) and the amide group (meta-directing and deactivating). Careful control of reaction conditions is necessary to achieve the desired 3-bromo-5-nitro substitution pattern with high selectivity. Modern nitration methods, such as using aqueous sodium dodecylsulfate with nitric acid, can offer high regioselectivity under mild conditions. rsc.org
Electrophilic Bromination Techniques for Aromatic Rings
Electrophilic aromatic bromination is a fundamental method for introducing bromine atoms onto an aromatic ring, a key step in synthesizing compounds like this compound from a 3-nitrobenzamide (B147352) precursor. The positional selectivity of this reaction is critical, especially for aromatic rings bearing multiple substituents. nih.gov Aryl bromides are valuable intermediates in organic synthesis, frequently used in cross-coupling reactions to form various carbon-carbon and carbon-heteroatom bonds. nih.gov
The synthesis of this compound involves the bromination of an aromatic ring that is deactivated by the presence of electron-withdrawing groups, namely the nitro (–NO₂) and amide (–CONH–) groups. These groups direct incoming electrophiles to the meta-position. In a substrate like 3-nitrobenzamide, the positions ortho and para to the nitro group (positions 2, 4, 6) are strongly deactivated, and the meta position (position 5) is the most favorable site for electrophilic attack.
Several reagents and techniques have been developed for the regioselective bromination of deactivated aromatic compounds:
N-Bromosuccinimide (NBS) : NBS is a widely used brominating agent that can be employed with a catalyst or under specific conditions to achieve regioselective bromination. nih.gov For instance, NBS in the presence of silica (B1680970) gel is effective for certain regioselective electrophilic aromatic brominations. nih.gov
Barium Tetrafluorobromate(III) (Ba(BrF₄)₂) : This highly active brominating agent can effect the electrophilic bromination of deactivated aromatic rings, such as nitrobenzene, without the need for a catalyst or harsh reaction conditions. researchgate.net
Cupric Bromide (CuBr₂) : An alternative method for introducing bromine involves using cupric bromide. This reagent has been successfully used for the α-bromination of aromatic ketones in a refluxing chloroform/ethyl acetate (B1210297) solvent mixture. mdpi.com
Zeolites : These microporous materials can induce high para-selectivity in the electrophilic bromination of certain substrates, demonstrating the role of solid supports in controlling reaction outcomes. nih.gov
The choice of brominating agent and reaction conditions is crucial for achieving high yield and selectivity, avoiding the formation of unwanted isomers.
Comparison of Electrophilic Bromination Reagents
| Reagent | Typical Conditions | Selectivity/Application Notes | Reference |
|---|---|---|---|
| N-Bromosuccinimide (NBS) | With silica gel or in THF | Good brominating agent for regioselective reactions. nih.gov | nih.gov |
| Barium Tetrafluorobromate(III) (Ba(BrF₄)₂) | No catalyst, mild conditions | Highly-active agent for deactivated rings like nitrobenzene. researchgate.net | researchgate.net |
| Cupric Bromide (CuBr₂) | Refluxing CHCl₃/EtOAc | Effective for α-bromination of aromatic ketones. mdpi.com | mdpi.com |
| Zeolites | Solid-phase catalysis | Can induce high para-selectivity for substrates like toluene. nih.gov | nih.gov |
N-Alkylation Strategies for Benzamide Nitrogen
The introduction of the benzyl (B1604629) group onto the amide nitrogen is the final key transformation in the synthesis of this compound. This can be achieved through several N-alkylation strategies.
General N-benzylation methods typically involve the reaction of a primary or secondary amide with a benzylating agent. A classic approach is the nucleophilic substitution (Sₙ2) reaction of an amide with benzyl bromide or benzyl chloride, often in the presence of a base and a polar aprotic solvent. mdpi.com
Alternatively, the amide bond can be formed directly by reacting an amine with a carboxylic acid derivative. The Schotten-Baumann reaction, which uses an acyl chloride and an amine under biphasic conditions, is a robust method for forming amides under relatively mild conditions. masterorganicchemistry.com To avoid the harsh conditions sometimes required for direct amidation of carboxylic acids, coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) can be used to facilitate the reaction at neutral pH. masterorganicchemistry.com
Catalytic methods offer more sustainable routes. Ruthenium(II) catalysts, for example, can be used for the efficient N-methylation of amides with methanol. organic-chemistry.org Similarly, N-alkylation of amides can be achieved using alcohols as alkylating agents in the presence of nickel or cobalt nanoparticle catalysts. researchgate.netrsc.org A selective Hofmann N-alkylation using catalytic amounts of alkyl halides provides a practical method for synthesizing mono- or di-alkylated amides, generating water as the only byproduct. rsc.org
Reductive amination is a powerful and efficient method for forming C-N bonds, particularly for the synthesis of N-benzyl secondary amines. tandfonline.com This process typically involves the reaction of a carbonyl compound (aldehyde or ketone) with an amine to form an imine or iminium ion in situ, which is then reduced by a suitable hydride agent. tandfonline.com
An efficient one-pot protocol for preparing N-benzyl secondary amines utilizes benzylamine-borane as the reducing agent. tandfonline.com In this method, a carbonyl compound is treated with benzylamine and benzylamine-borane in the presence of 4 Å molecular sieves, yielding the desired N-benzyl amine in good yields. tandfonline.com This approach is effective for aldehydes and unhindered ketones. tandfonline.com The reaction is less effective with hindered ketones, which is attributed to the increased difficulty of imine formation. tandfonline.com
Other reducing agents commonly used for in situ reductive aminations include:
Pyridine–borane tandfonline.com
Sodium cyanoborohydride (NaBH₃CN) tandfonline.com
Sodium triacetoxyborohydride (B8407120) [NaBH(OAc)₃] tandfonline.com
Hydrogen with transition metal catalysts tandfonline.com
While these reagents are effective, they can have significant drawbacks, which has spurred the development of alternative methods like the benzylamine-borane system. tandfonline.com
Reductive Amination of Carbonyls with Benzylamine
| Carbonyl Compound | Reducing Agent System | Yield (%) | Reference |
|---|---|---|---|
| Benzaldehyde | Benzylamine-Borane / 4 Å molecular sieves | 85 | tandfonline.com |
| Cyclohexanone | Benzylamine-Borane / 4 Å molecular sieves | 81 | tandfonline.com |
| Acetophenone | Benzylamine-Borane / 4 Å molecular sieves | 72 | tandfonline.com |
| 2-Pentanone | Benzylamine-Borane / 4 Å molecular sieves | 75 | tandfonline.com |
Green Chemistry Principles in Benzamide Synthesis
The principles of green chemistry focus on designing chemical processes that minimize or eliminate the use and generation of hazardous substances. nih.gov The synthesis of benzamides, traditionally reliant on stoichiometric reagents and volatile organic solvents, is an area where green chemistry principles can have a significant impact. ucl.ac.uk
A primary goal of green chemistry is the development of environmentally benign synthetic routes. Key strategies in benzamide synthesis include:
Solvent-Free Reactions : Performing reactions without a solvent minimizes waste and simplifies purification. tandfonline.com A clean and eco-compatible pathway for N-benzoylation involves reacting an amine with vinyl benzoate (B1203000) under solvent-free conditions, with the product easily isolated by crystallization. tandfonline.com Another solvent-less method uses boric acid as a catalyst for the direct reaction of a carboxylic acid and urea. semanticscholar.orgbohrium.comresearchgate.net
Use of Greener Solvents : When a solvent is necessary, replacing hazardous solvents like DMF and CH₂Cl₂ with greener alternatives is crucial. ucl.ac.uk Water is an ideal green solvent, and new ligation reactions have been developed that proceed efficiently under mild aqueous conditions. sciencedaily.com Cyclopentyl methyl ether is another safer solvent alternative that has been used in enzymatic amidation. nih.gov
Biocatalytic and Enzymatic Methods : Enzymes can function as highly efficient and selective catalysts under mild conditions. nih.gov Lipases, such as Candida antarctica lipase (B570770) B (CALB), are powerful biocatalysts for amide bond formation. nih.gov An ATP-dependent amide bond synthetase, McbA, has also been used for the synthesis of pharmaceutical-type amides. acs.org Furthermore, biosynthetic cascades using enzymes from plant auxin pathways have been engineered in E. coli for the one-pot production of amides and carboxylic acids. port.ac.uk
Alternative Energy Sources : Ultrasonic irradiation has been employed as a green technology to promote the direct condensation of benzoic acids and amines, leading to rapid and high-yielding reactions at room temperature. researchgate.net
The use of catalysts is fundamental to green chemistry, as they increase efficiency and allow for milder reaction conditions. bohrium.comsciencedaily.com Reusable catalysts are particularly valuable as they reduce waste and cost.
Examples of reusable catalysts in benzamide synthesis include:
Boric Acid : A simple, readily available, and green catalyst for the solvent-free synthesis of amides from carboxylic acids and urea. bohrium.comresearchgate.net
Enzymes : Lipases are often immobilized on solid supports, allowing for easy recovery and reuse, making them suitable for industrial processes. nih.gov
Heterogeneous Catalysts : A solid acid catalyst prepared from a Lewis acidic ionic liquid immobilized on diatomite earth has been shown to be a highly efficient and recoverable catalyst for benzamide synthesis under ultrasonic irradiation. researchgate.net
Nanoparticle Catalysts : Cobalt nanoparticles supported on carbon have been developed as efficient and reusable catalysts for the N-alkylation of benzamides with alcohols. rsc.org Nickel nanoparticles have also been reported as reusable catalysts for the reductive N-alkylation of amides. researchgate.net
The development of reactions that proceed under mild conditions, such as at ambient temperature and pressure, is another cornerstone of green chemistry. masterorganicchemistry.com For instance, certain arylboronic acids can catalyze direct amidation between carboxylic acids and amines at room temperature. organic-chemistry.org The ASHA ligation is a recently developed reaction that is fast, efficient, and works under mild aqueous conditions to form amide bonds. sciencedaily.com These approaches not only conserve energy but also enhance the safety and sustainability of chemical manufacturing.
Green and Catalytic Approaches to Amide Synthesis
| Method | Catalyst/System | Key Green Features | Reference |
|---|---|---|---|
| Solvent-Free Amidation | Boric Acid | Solvent-free, simple, efficient, reusable catalyst. bohrium.com | bohrium.comresearchgate.net |
| Enzymatic Amidation | Candida antarctica Lipase B (CALB) | Green solvent (CPME), no additives, excellent yields, reusable biocatalyst. nih.gov | nih.gov |
| Ultrasonic Synthesis | diatomite earth@IL/ZrCl₄ | Rapid, mild conditions (RT), high yields, reusable catalyst. researchgate.net | researchgate.net |
| Catalytic N-Alkylation | Cobalt Nanoparticles | Use of alcohols as alkylating agents, reusable catalyst. rsc.org | rsc.org |
| Aqueous Amide Ligation | ASHA Ligation | Fast, efficient, mild aqueous conditions, high yields. sciencedaily.com | sciencedaily.com |
Diastereoselective and Enantioselective Synthesis Approaches for Related N-Benzyl Amides
The generation of stereocenters in molecules is a cornerstone of modern organic synthesis, particularly in the preparation of pharmacologically active compounds. For N-benzyl amides and their analogues, the development of diastereoselective and enantioselective methodologies is crucial for accessing single-enantiomer products with defined three-dimensional structures. Research in this area leverages various strategies, including the use of chiral auxiliaries, asymmetric catalysis, and biocatalytic methods to control stereochemical outcomes.
Conjugate Addition of Chiral Lithium Amides
A highly effective method for establishing chirality is the conjugate addition of chiral lithium amides to α,β-unsaturated esters. This approach serves as a powerful tool for the asymmetric synthesis of β-amino esters, which are versatile precursors to chiral amides and other nitrogen-containing compounds. The diastereoselectivity of this reaction is often exceptionally high. For instance, the conjugate addition of lithium (R)-N-benzyl-N-(α-methylbenzyl)amide to benzyl crotonate results in the corresponding β-amino ester with a diastereomeric excess (d.e.) of 95%. orgsyn.org This methodology has been generalized for the synthesis of a variety of homochiral β-amino acids. orgsyn.org
The success of these reactions relies on the "matching" and "mismatching" interactions between the chiral lithium amide and the chiral substrate. nih.gov A family of homochiral lithium amides, readily prepared from commercially available α-methylbenzylamine derivatives, undergoes highly diastereoselective conjugate addition to a wide range of α,β-unsaturated esters and amides. orgsyn.org This provides access to diastereo- and enantiomerically pure β-amino ester or amide products. orgsyn.org Subsequent N-debenzylation, typically through hydrogenolysis, yields the free β-amino acid or amide without racemization. orgsyn.org
| α,β-Unsaturated Ester | Chiral Lithium Amide | Diastereomeric Excess (d.e.) | Yield | Reference |
| Benzyl crotonate | Lithium (R)-N-benzyl-N-(α-methylbenzyl)amide | 95% | - | orgsyn.org |
| tert-Butyl crotonate | Lithium (R)-N-benzyl-N-(α-methylbenzyl)amide | >98% | 85% | orgsyn.org |
| Methyl cinnamate | Lithium (R)-N-benzyl-N-(α-methylbenzyl)amide | 96% | 79% | orgsyn.org |
| tert-Butyl (E)-hex-2-enoate | Lithium (R)-N-benzyl-N-(α-methylbenzyl)amide | >98% | 88% | orgsyn.org |
Asymmetric Catalysis
Asymmetric catalysis offers a more atom-economical approach to chiral N-benzyl amides and their precursors by using a small amount of a chiral catalyst to generate large quantities of an enantioenriched product.
Copper-Catalyzed Aza-Friedel–Crafts Reaction: A notable example is the copper-catalyzed enantioselective aza-Friedel–Crafts reaction between phenols and N-sulfonyl aldimines. nih.gov This method provides chiral secondary benzylamines in good to excellent yields and with outstanding enantioselectivities (up to 99% ee). nih.gov The resulting enantioenriched benzylamines are valuable intermediates that can be readily converted to the corresponding N-benzyl amides. The utility of this method was showcased in the first enantioselective synthesis of a dual orexin (B13118510) receptor antagonist. nih.gov
Nickel/Photoredox Dual Catalysis: For the synthesis of N-benzylic heterocycles, which are structurally related to N-benzyl amides, a dual catalysis system employing nickel and a photoredox catalyst has been developed. nih.gov This asymmetric C(sp²)–C(sp³) cross-coupling of α-N-heterocyclic trifluoroborates with aryl bromides uses bi-oxazoline (BiOX) ligands to induce high enantioselectivity. nih.gov This approach provides a modern alternative to traditional SN2 reactions for constructing the C–N bond. nih.gov
Palladium-Catalyzed Asymmetric Substitution: Dynamic kinetic asymmetric transformation (DYKAT) has been successfully applied in the palladium-catalyzed asymmetric benzylic substitution of secondary benzyl carbonates. acs.org Using (R)-BINAP as the chiral ligand, reactions with amide and amine nucleophiles produce optically active benzylamines in good yields and high enantiomeric ratios. acs.org
| Catalytic System | Reaction Type | Product Class | Enantiomeric Excess (ee) | Reference |
| Copper(II)/Chiral Ligand | Aza-Friedel–Crafts | Chiral Benzylamines | Up to 99% | nih.gov |
| Nickel/Photoredox/BiOX | Cross-Coupling | Chiral N-Benzylic Heterocycles | Good to Excellent | nih.gov |
| Palladium/(R)-BINAP | Asymmetric Substitution (DYKAT) | Chiral Benzylamines | High | acs.org |
Chemoenzymatic and Biocatalytic Approaches
The integration of chemical and biological catalysis provides powerful and sustainable routes to chiral molecules.
Concurrent Chemoenzymatic Cascade: A one-pot chemoenzymatic cascade has been engineered to achieve the formal asymmetric α-benzylation of cyclic ketones and lactams (cyclic amides). nih.gov This process combines an organobismuth-catalyzed aldol (B89426) condensation with an ene-reductase (ER)-catalyzed enantioselective reduction. nih.gov Engineered ER mutants exhibit high activity and stereoselectivity, producing α-benzyl cyclic ketones and lactams in high yields (up to 98%) and excellent enantioselectivities (up to >99% ee). nih.gov
Engineered Threonine Aldolases: While naturally limited in scope, threonine aldolases have been engineered to catalyze the α-functionalization of benzylamines. nih.gov These evolved enzymes demonstrate high catalytic efficiency and accept a broad range of benzylamines and aldehydes, yielding single-enantiomer 1,2-amino alcohols with high diastereoselectivity. nih.gov These products are valuable chiral building blocks that can be further elaborated into complex N-benzyl amide derivatives.
These advanced methodologies highlight the diverse and powerful tools available to chemists for the precise synthesis of stereochemically defined N-benzyl amides and related structures, enabling the exploration of their potential applications in various scientific fields.
Chemical Reactivity and Transformation Pathways of N Benzyl 3 Bromo 5 Nitrobenzamide
Reactivity Governed by Aromatic Substituents (Bromine and Nitro Groups)
The presence of both a bromine atom and a nitro group on the benzamide (B126) ring has a profound impact on its chemical character. These substituents modulate the electron density of the aromatic system, thereby governing its susceptibility to various chemical transformations.
The nitro group (-NO₂) and bromine (-Br) are characterized as electron-withdrawing groups (EWGs), which decrease the electron density of the benzene (B151609) ring through inductive and resonance effects. studymind.co.uksaskoer.ca The nitro group is a particularly strong EWG, exerting a powerful deactivating effect on the aromatic ring towards electrophilic aromatic substitution (EAS) reactions. openstax.orgrutgers.edu This deactivation arises because the group withdraws electron density, making the ring less nucleophilic and therefore less reactive towards electrophiles. studymind.co.ukmakingmolecules.com
The positions of the electron-withdrawing groups on the aromatic ring direct the regioselectivity of substitution reactions. Electron-withdrawing groups are generally meta-directing for electrophilic aromatic substitution. studymind.co.ukrutgers.edu In the case of N-Benzyl-3-bromo-5-nitrobenzamide, the existing substituents are at positions 1 (the benzamide group), 3 (bromo), and 5 (nitro). Any further electrophilic substitution would be directed to the remaining activated positions, although the severely deactivated nature of the ring makes such reactions challenging. msu.edu
Conversely, the electron-deficient nature of the ring makes it more susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.org For an SNAr reaction to occur, a good leaving group (in this case, the bromine atom) and strong electron-withdrawing groups positioned ortho or para to the leaving group are typically required to stabilize the intermediate Meisenheimer complex. wikipedia.orgyoutube.com In this compound, the nitro group is meta to the bromine atom. This positioning is less effective at stabilizing the negative charge of the Meisenheimer complex compared to an ortho or para relationship, making nucleophilic substitution at the bromine position less favorable than in isomers with ortho or para nitro groups. stackexchange.com
Derivatization Strategies via Functional Group Interconversions
The functional groups present in this compound offer several avenues for chemical modification, allowing for the synthesis of a variety of derivatives. These transformations include the reduction of the nitro group, substitution of the bromine atom, and modifications of the N-benzyl moiety.
The reduction of the nitro group to a primary amine is a common and synthetically useful transformation. This conversion dramatically alters the electronic properties of the aromatic ring, transforming the strongly electron-withdrawing nitro group into a strongly electron-donating amino group. msu.edumasterorganicchemistry.com This change activates the ring towards electrophilic substitution.
Several established methods can be employed for this reduction:
Catalytic Hydrogenation: This is a widely used method where hydrogen gas is passed through a solution of the nitro compound in the presence of a metal catalyst. ncert.nic.in Common catalysts include palladium on carbon (Pd/C), platinum(IV) oxide, and Raney nickel. commonorganicchemistry.comwikipedia.org This method is often clean and efficient.
Metal-Acid Systems: The reduction can also be achieved using metals in an acidic medium. ncert.nic.in Reagents such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of hydrochloric acid (HCl) or acetic acid are effective. masterorganicchemistry.comcommonorganicchemistry.com The use of iron in acidic conditions is a classic method for the reduction of aromatic nitro compounds. commonorganicchemistry.com
Other Reducing Agents: Tin(II) chloride (SnCl₂) is another mild reagent used for the selective reduction of nitro groups. commonorganicchemistry.com
The resulting N-Benzyl-3-bromo-5-aminobenzamide would have significantly different reactivity compared to the starting material.
As previously mentioned, the bromine atom can potentially be displaced by a nucleophile through a nucleophilic aromatic substitution (SNAr) mechanism. wikipedia.org Although the meta-position of the nitro group is not ideal for activating this substitution, the reaction can still proceed, potentially requiring forcing conditions. stackexchange.com A variety of nucleophiles can be used to displace the bromide, leading to a diverse range of products. For instance, reaction with an alkoxide would yield an ether, while reaction with an amine would result in a substituted aniline (B41778) derivative. The success of such a reaction would be highly dependent on the reaction conditions and the nature of the incoming nucleophile.
The N-benzyl group can be removed or transformed through oxidation. acs.org Oxidative debenzylation of N-benzyl amides can be achieved using various oxidizing agents. One method involves the use of an alkali metal bromide, such as potassium bromide, in the presence of an oxidant like Oxone®. acs.orgresearchgate.net This system generates a bromo radical in situ, which can abstract a hydrogen atom from the benzylic position, leading to an intermediate that is then hydrolyzed to the corresponding amide. acs.org This would transform this compound into 3-bromo-5-nitrobenzamide. Other oxidizing agents like cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) have also been reported for the oxidation of N-benzyl groups. researchgate.net
Participation in Catalytic Reaction Systems
The structure of this compound features two key reactive sites amenable to catalytic transformations: the aryl bromide (C-Br) bond and the nitro (NO₂) group. These functionalities allow the molecule to serve as a versatile building block in various catalytic systems, particularly those involving transition metals like palladium and copper. Such reactions are fundamental for creating more complex molecular architectures by forming new carbon-carbon and carbon-heteroatom bonds.
The aryl bromide moiety is a classic handle for palladium-catalyzed cross-coupling reactions. nih.gov These reactions have become a cornerstone of modern organic synthesis due to their broad applicability and functional group tolerance. nih.gov For instance, the bromine atom on the benzamide ring can be substituted through well-established methods such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. These transformations enable the introduction of new aryl, vinyl, or amino groups at this position, significantly diversifying the molecular structure.
Similarly, copper-catalyzed reactions, such as Ullmann-type couplings, provide an alternative and powerful method for forming C-N, C-O, and C-S bonds at the aryl bromide position. researchgate.net Research on analogous substrates, such as 2-iodobenzamide (B1293540) derivatives, demonstrates that a one-pot, copper-catalyzed N-arylation followed by an intramolecular C-H amidation can lead to the synthesis of complex heterocyclic systems like quinazolinones. researchgate.net This highlights the potential of the this compound scaffold to participate in domino or cascade reactions, where multiple bonds are formed in a single operation. researchgate.net
The nitro group is another site for significant chemical transformation, primarily through catalytic reduction. This conversion of the electron-withdrawing nitro group into an electron-donating amino group (NH₂) fundamentally alters the electronic properties of the molecule and provides a new site for further functionalization. Catalytic hydrogenation, typically employing catalysts such as palladium on carbon (Pd/C) with hydrogen gas, is a clean and common method for this reduction. Other catalytic systems, including the use of metals like iron or zinc in acidic media, can also achieve this transformation. The resulting N-benzyl-3-amino-5-bromobenzamide is a valuable intermediate for subsequent chemical modifications.
The following tables summarize representative catalytic reactions applicable to the this compound scaffold, based on findings from related substrates.
Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions
This table illustrates potential palladium-catalyzed reactions at the aryl bromide position, based on established methodologies for similar substrates. nih.govnih.govorganic-chemistry.org
| Reaction Type | Coupling Partner | Catalyst System (Example) | Product Type |
| Suzuki Coupling | Arylboronic Acid | Pd(PPh₃)₄ + Base (e.g., Na₂CO₃) | Biaryl derivative |
| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd₂(dba)₃ + Ligand (e.g., BINAP) + Base | N-Aryl amine derivative |
| Heck Coupling | Alkene | Pd(OAc)₂ + Ligand (e.g., P(o-tolyl)₃) + Base | Aryl-substituted alkene |
| C-S Coupling | Thiol (RSH) | Pd(dba)₂ + Ligand (e.g., NiXantPhos) + Base | Diaryl sulfide (B99878) derivative organic-chemistry.org |
Table 2: Representative Copper-Catalyzed Coupling Reactions
This table outlines examples of copper-catalyzed reactions, which are effective for forming various carbon-heteroatom bonds with aryl halides. researchgate.net
| Reaction Type | Coupling Partner | Catalyst System (Example) | Product Type |
| Ullmann Condensation (N-Arylation) | Amine/Amide | CuI + Ligand (e.g., 1,10-Phenanthroline) + Base | N-Aryl amine/amide derivative |
| Ullmann Condensation (O-Arylation) | Alcohol/Phenol | CuI + Base (e.g., Cs₂CO₃) | Diaryl ether derivative |
| Domino N-Arylation/C-H Amidation | Primary Amine (e.g., Benzylamine) | CuI + Base | Fused heterocyclic (e.g., Quinazolinone) derivative researchgate.net |
Table 3: Catalytic Reduction of the Nitro Group
This table details common catalytic methods for the reduction of an aromatic nitro group to an amine, a key transformation for this compound. unimi.it
| Catalyst System | Reducing Agent | Solvent (Typical) | Key Feature |
| Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) | Ethanol / Methanol | Clean reaction with water as the only byproduct. |
| Platinum(IV) Oxide (PtO₂) | Hydrogen Gas (H₂) | Acetic Acid | Adam's catalyst, effective under acidic conditions. |
| Raney Nickel | Hydrazine (N₂H₄) or H₂ | Ethanol | Highly active catalyst, useful with various hydrogen donors. |
| Iron (Fe) Powder | Acid (e.g., HCl, Acetic Acid) | Water / Ethanol | Classic, cost-effective method (Béchamp reduction). unimi.it |
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and coupling constants of ¹H and ¹³C nuclei, the precise connectivity and chemical environment of atoms can be determined.
The ¹H NMR spectrum of N-Benzyl-3-bromo-5-nitrobenzamide is expected to show distinct signals corresponding to the protons of the benzyl (B1604629) group and the substituted benzoyl moiety.
The benzyl group protons are anticipated to appear in their characteristic regions. The two methylene (B1212753) protons (CH₂) adjacent to the nitrogen atom would likely present as a doublet around δ 4.7 ppm, with the splitting caused by coupling to the amide proton (N-H). The five protons of the monosubstituted phenyl ring are expected to appear as a multiplet in the range of δ 7.3-7.4 ppm.
The amide proton (N-H) itself would typically be observed as a broad singlet or a triplet (due to coupling with the adjacent CH₂ group) in the region of δ 6.5-9.0 ppm, with its exact position and broadness influenced by solvent, concentration, and temperature.
The protons on the 3-bromo-5-nitrobenzoyl ring are subject to the strong electron-withdrawing effects of both the bromo and nitro substituents, causing them to be shifted significantly downfield. Three aromatic protons are expected: H-2, H-4, and H-6. Due to their meta-relationship to one another, they would likely appear as distinct, finely split signals (e.g., triplets or doublets of doublets with small coupling constants) between δ 8.0 and δ 8.8 ppm. For comparison, the aromatic protons in the closely related N-benzyl-4-nitrobenzamide appear between δ 7.96 and δ 8.28 ppm. rsc.org
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
|---|---|---|---|
| Benzyl -CH₂ | ~ 4.7 | Doublet (d) | Coupled to the N-H proton. |
| Benzyl Ar-H (5H) | ~ 7.3 - 7.4 | Multiplet (m) | Protons of the unsubstituted phenyl ring. |
| Amide -NH | ~ 6.5 - 9.0 | Broad Singlet (br s) or Triplet (t) | Chemical shift is highly variable. |
The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom in the molecule.
The carbonyl carbon (C=O) of the amide group is expected to have a chemical shift in the range of δ 164-166 ppm, which is typical for benzamides. For instance, the carbonyl carbon in N-benzyl-4-nitrobenzamide is found at δ 165.7 ppm. rsc.org
The benzyl group carbons would include the methylene carbon (CH₂), anticipated around δ 44-45 ppm, and the aromatic carbons of the phenyl ring, appearing between δ 127 and δ 138 ppm. rsc.org
The carbons of the 3-bromo-5-nitrobenzoyl ring would be highly influenced by the substituents. The carbon atom attached to the bromine (C-Br) and the one attached to the nitro group (C-NO₂) are expected to be significantly shifted. The C-NO₂ carbon would be strongly deshielded (downfield), likely appearing around δ 148-150 ppm. The C-Br carbon would also be downfield, but its exact position is harder to predict without direct data. The remaining aromatic carbons would appear in the δ 120-140 ppm range, with the quaternary carbon attached to the carbonyl group also being significantly downfield.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| Benzyl -CH₂ | ~ 44 - 45 | Aliphatic carbon adjacent to nitrogen. |
| Benzyl Ar-C | ~ 127 - 138 | Includes four CH carbons and one quaternary carbon. |
| Benzoyl Ar-C (CH) | ~ 122 - 135 | Aromatic CH carbons on the disubstituted ring. |
| Benzoyl Ar-C (C-Br) | ~ 122 | Quaternary carbon attached to bromine. |
| Benzoyl Ar-C (C-NO₂) | ~ 148 - 150 | Quaternary carbon attached to the nitro group. |
| Benzoyl Ar-C (C-C=O) | ~ 136 - 138 | Quaternary carbon attached to the amide group. |
While specific Variable Temperature NMR (VT-NMR) studies on this compound are not available, this technique is highly valuable for studying the conformational dynamics of amides. The partial double bond character of the amide C-N bond restricts rotation, which can lead to different chemical environments for atoms on either side of the bond.
At room temperature, this rotation may be fast enough on the NMR timescale to show average signals. However, upon cooling, the rotation can slow sufficiently to cause decoalescence, where single peaks broaden and then resolve into two distinct sets of signals for the non-equivalent conformers. For this compound, VT-NMR could potentially resolve the signals for the aromatic protons on the benzyl ring, providing insight into the rotational energy barrier around the C-N amide bond.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
The amide linkage in this compound produces several characteristic and strong absorption bands in the IR spectrum.
N-H Stretch: A moderate to sharp absorption is expected in the region of 3300-3400 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the secondary amide.
Amide I (C=O Stretch): This is typically the most intense band in the IR spectrum of an amide and is expected to appear as a strong, sharp peak between 1650 and 1680 cm⁻¹. The electron-withdrawing nature of the substituents on the benzoyl ring may shift this frequency slightly.
Amide II: This band, resulting from a combination of N-H bending and C-N stretching vibrations, is anticipated to be found around 1530-1550 cm⁻¹.
For comparison, the IR spectrum for 3-bromobenzamide (B114348) shows characteristic amide absorptions. nist.gov
Predicted IR Frequencies for Amide Group in this compound
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| N-H Stretch | -NH | ~ 3300 - 3400 | Medium, Sharp |
| Amide I (C=O Stretch) | -C=O | ~ 1650 - 1680 | Strong, Sharp |
The nitro group (-NO₂) provides very strong and unambiguous signatures in an IR spectrum, making it easily identifiable. Two principal stretching vibrations are expected:
Asymmetric NO₂ Stretch: A very strong absorption band is predicted to appear in the range of 1520-1560 cm⁻¹.
Symmetric NO₂ Stretch: A second strong band, corresponding to the symmetric stretch, is expected between 1340 and 1370 cm⁻¹.
The IR spectrum of 3-bromonitrobenzene confirms the presence of strong absorptions in these regions, which are characteristic of the nitroaromatic functionality. chemicalbook.com These bands are often accompanied by a C-N stretching vibration near 850 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns.
Molecular Weight Determination and Fragmentation Pattern Analysis
The molecular formula for this compound is C₁₄H₁₁BrN₂O₃ sigmaaldrich.com. Based on this formula, the calculated nominal molecular weight is approximately 334 g/mol for the most common isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O), and the average molecular weight is approximately 335.16 g/mol . Mass spectrometry confirms this molecular weight. In a low-resolution mass spectrometry (LRMS) experiment using electrospray ionization (ESI), the compound has been observed as its sodium adduct, [M+Na]⁺. The calculated mass-to-charge ratio (m/z) for the sodium adduct [C₁₄H₁₁BrN₂O₃Na]⁺ is 357.00, which aligns with the found experimental value of m/z = 357.13 nih.gov.
The fragmentation of this compound under mass spectrometry conditions, typically following electron impact (EI) or collision-induced dissociation (CID), can be predicted based on its structure. The molecule contains several bonds that can cleave to produce characteristic fragments.
Key expected fragmentation pathways include:
Amide Bond Cleavage: The most common fragmentation for benzamides is the cleavage of the amide bond (C-N bond). This can lead to two primary fragment ions:
The benzoyl cation ([C₇H₃BrNO₂]⁺): This fragment, corresponding to the 3-bromo-5-nitrophenylcarbonyl moiety, would be a very stable and prominent peak.
The benzyl cation ([C₇H₇]⁺) or tropylium (B1234903) ion at m/z 91, formed by cleavage of the C-N bond and localization of the charge on the benzyl fragment.
Benzylic Cleavage: Cleavage of the bond between the phenyl ring and the CH₂ group of the benzyl substituent would also lead to the stable tropylium ion at m/z 91.
Loss of Nitro Group: Aromatic nitro compounds are known to fragment via the loss of the nitro group (–NO₂, 46 Da) or nitric oxide (–NO, 30 Da) nih.govyoutube.com. This would result in peaks corresponding to [M–NO₂]⁺ and [M–NO]⁺.
Loss of Bromine: Cleavage of the carbon-bromine bond would result in a peak corresponding to the loss of the bromine atom ([M–Br]⁺).
A summary of expected major fragments is presented in the table below.
| Fragment Ion | Proposed Structure | Nominal m/z |
| Benzoyl Cation | [C₇H₃BrNO₂]⁺ | 228/230 |
| Tropylium Cation | [C₇H₇]⁺ | 91 |
| Phenyl Cation | [C₆H₅]⁺ | 77 |
| Loss of Nitro Group | [C₁₄H₁₁BrN₂O₃ - NO₂]⁺ | 288/290 |
| Loss of Nitric Oxide | [C₁₄H₁₁BrN₂O₃ - NO]⁺ | 304/306 |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Confirmation
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of an ion's mass-to-charge ratio, often to four or more decimal places. This precision allows for the determination of a compound's elemental formula, as the exact mass is unique to a specific combination of atoms.
For this compound, the theoretical monoisotopic mass is calculated using the masses of the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O).
Calculated Exact Mass:
Molecular Formula: C₁₄H₁₁⁷⁹BrN₂O₃
Exact Mass of Neutral Molecule [M]: 333.9953 Da
Exact Mass of Protonated Molecule [M+H]⁺: 335.0031 Da
Exact Mass of Sodium Adduct [M+Na]⁺: 356.9850 Da
An HRMS analysis would be expected to yield an experimental mass value extremely close to these theoretical calculations (typically within 5 ppm error). This would unambiguously confirm the elemental composition of C₁₄H₁₁BrN₂O₃, distinguishing it from other potential compounds with the same nominal mass.
X-ray Crystallography for Solid-State Structure Determination
Single Crystal X-ray Diffraction Techniques
To perform this analysis, a high-quality single crystal of this compound would first need to be grown. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution.
Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern of spots, which is recorded by a detector. The intensities and positions of these diffracted spots are used to calculate an electron density map of the repeating unit cell of the crystal. From this map, the positions of the individual atoms can be determined, leading to a complete three-dimensional model of the molecule's structure mdpi.com.
Analysis of Intermolecular Interactions and Crystal Packing
The solid-state structure of this compound would be stabilized by a variety of non-covalent intermolecular interactions, which dictate the crystal packing arrangement. Based on the functional groups present in the molecule, the following interactions are expected to be significant:
Hydrogen Bonding: The most prominent interaction would likely be the classical hydrogen bond between the amide N-H group (donor) and the carbonyl oxygen (O=C) of an adjacent molecule (acceptor). This N-H···O=C interaction typically leads to the formation of chains or dimeric synthons, which are common packing motifs in benzamides nih.gov.
Halogen Bonding and other Interactions: The bromine atom can participate in various interactions, including halogen bonds (C–Br···O or C–Br···N) with the nitro group or amide oxygen of a neighboring molecule.
π-π Stacking: The two aromatic rings (the 3-bromo-5-nitrophenyl ring and the benzyl ring) provide opportunities for π-π stacking interactions. These can occur in either a face-to-face or an offset (slipped-stack) arrangement, contributing significantly to the stability of the crystal lattice nih.gov.
C-H···π Interactions: Hydrogen atoms attached to the carbon atoms of one aromatic ring can interact with the π-electron cloud of an adjacent ring.
Computational and Theoretical Investigations of N Benzyl 3 Bromo 5 Nitrobenzamide
Quantum Chemical Calculations
Density Functional Theory (DFT) is a computational method that models the electronic structure of many-body systems. It is frequently used to predict various molecular properties. While DFT is a common technique for such analyses, no specific DFT studies for N-Benzyl-3-bromo-5-nitrobenzamide have been found.
DFT calculations are often used to determine the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. These calculations can also predict vibrational frequencies, which correspond to the infrared and Raman spectra of a molecule.
Data Table: Predicted Molecular Geometry of this compound
| Parameter | Predicted Value |
| Bond Lengths (Å) | Data not available |
| Bond Angles (°) | Data not available |
| Dihedral Angles (°) | Data not available |
Data Table: Predicted Vibrational Frequencies of this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| N-H stretch | Data not available |
| C=O stretch | Data not available |
| NO₂ symmetric stretch | Data not available |
| NO₂ asymmetric stretch | Data not available |
| C-Br stretch | Data not available |
No published data for the predicted molecular geometry or vibrational frequencies of this compound using DFT methods were found.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). The energies and distributions of these orbitals are crucial for understanding a molecule's reactivity, with the HOMO acting as an electron donor and the LUMO as an electron acceptor. The energy gap between the HOMO and LUMO provides insights into the molecule's chemical stability and reactivity.
Data Table: Frontier Molecular Orbital Properties of this compound
| Parameter | Value |
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Energy Gap | Data not available |
Specific calculations detailing the frontier molecular orbitals for this compound are not available in the public domain.
Analysis of charge distribution and the mapping of the molecular electrostatic potential (MEP) are used to identify the electron-rich and electron-poor regions of a molecule. This information helps in predicting sites for electrophilic and nucleophilic attack and understanding intermolecular interactions.
Data Table: Atomic Charges and Electrostatic Potential of this compound
| Atom/Region | Mulliken Charge | Electrostatic Potential (kcal/mol) |
| Oxygen (nitro group) | Data not available | Data not available |
| Oxygen (carbonyl) | Data not available | Data not available |
| Nitrogen (nitro group) | Data not available | Data not available |
| Nitrogen (amide) | Data not available | Data not available |
| Bromine | Data not available | Data not available |
No studies containing charge distribution analysis or electrostatic potential maps for this compound were identified.
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Computational methods are used to determine the relative energies of different conformers and to identify the most stable conformation.
There are no specific published conformational analysis studies for this compound.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are computational models that relate the chemical structure of a series of compounds to their biological activity. These models are used in drug discovery and toxicology to predict the activity of new chemical entities.
A thorough search of the scientific literature did not yield any QSAR studies that specifically include this compound in their dataset or analysis.
Derivation of Physicochemical Parameters for Structure-Activity Correlations
Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in medicinal chemistry for establishing a mathematical correlation between the chemical structure of a compound and its biological activity. atlantis-press.com This is achieved by deriving various physicochemical parameters, also known as molecular descriptors, which quantify different aspects of the molecule's structure. For nitroaromatic compounds like this compound, these descriptors are crucial for understanding how structural modifications influence their activity. nih.gov
The primary physicochemical parameters considered in QSAR studies include:
Lipophilic Properties: LogP (partition coefficient) and ClogP (calculated logP) are used to describe the lipophilicity of a compound, which affects its absorption, distribution, metabolism, and excretion (ADME) properties. For instance, in a study of N-benzoyl-N'-naphtylthiourea derivatives, the lipophilic parameter ClogP was a key descriptor in the final QSAR equation. atlantis-press.com
Electronic Properties: Descriptors such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, as well as the electrostatic potential, are critical for understanding how a molecule interacts with its biological target. The nitro group in this compound significantly influences its electronic properties due to its strong electron-withdrawing nature. nih.gov The LUMO energy was a significant parameter in the QSAR model for N-benzoyl-N'-naphtylthiourea derivatives. atlantis-press.com
Steric Properties: Molecular weight (MW), molar refractivity (CMR), and various topological indices are used to describe the size and shape of the molecule. These parameters can influence how well the compound fits into the binding site of a target protein.
The derivation of these parameters for this compound would involve computational software that calculates these values based on its 2D and 3D structures. These calculated descriptors would then be used to build QSAR models.
Development of Predictive Models
Once the physicochemical parameters are derived, predictive QSAR models can be developed to forecast the biological activity of new, unsynthesized compounds. The development of these models typically follows a structured process:
Data Set Selection: A series of compounds with known biological activities is selected. For this compound, this would ideally involve a library of its derivatives with varying substituents.
Descriptor Calculation: As described in the previous section, a range of physicochemical descriptors is calculated for each compound in the series.
Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are employed to generate a mathematical equation that correlates the descriptors with the biological activity. atlantis-press.comnih.gov For example, a study on the mutagenicity of nitroaromatic compounds utilized MLR to construct their QSAR models. nih.gov
Model Validation: The predictive power of the QSAR model is rigorously tested using both internal and external validation techniques to ensure its robustness and reliability. nih.gov
A study on N-benzoyl-N'-naphtylthiourea derivatives resulted in a QSAR equation with a high correlation coefficient (r = 0.971), indicating a strong predictive capability for VEGFR2 inhibitory activity. atlantis-press.com Similarly, for a series of benzimidazole (B57391) derivatives, 3D-QSAR models were developed to predict their anti-mycobacterial activity. nih.gov These examples highlight the potential for developing robust predictive models for this compound derivatives.
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation provide a dynamic and three-dimensional perspective of how this compound might interact with biological macromolecules. These techniques are instrumental in rational drug design.
Molecular Docking Studies for Binding Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. researchgate.net This method is crucial for understanding the binding interactions that underpin the biological activity of a compound. For this compound, docking studies would involve placing the molecule into the active site of a relevant biological target, such as an enzyme or receptor, to predict its binding mode and affinity.
In a study of nitrobenzamide derivatives as anti-inflammatory agents, molecular docking revealed that the number and orientation of nitro groups were critical for efficient binding to the iNOS enzyme. researchgate.netnih.gov Similarly, docking studies on 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives showed that these compounds formed hydrogen bonds, electrostatic, and hydrophobic interactions within the active sites of α-glucosidase and α-amylase. nih.gov For this compound, key interactions would likely involve:
Hydrogen Bonding: The amide group can act as both a hydrogen bond donor and acceptor. The nitro group can also participate in hydrogen bonding.
Halogen Bonding: The bromine atom can form halogen bonds, which are increasingly recognized as important interactions in ligand-protein binding.
Pi-Pi Stacking and Hydrophobic Interactions: The benzyl (B1604629) and nitrobenzoyl rings can engage in stacking interactions with aromatic residues in the binding site.
The results of docking studies are often presented as a docking score, which estimates the binding affinity, and a visual representation of the binding pose, highlighting the specific interactions.
In Silico Screening and Virtual Library Design
In silico screening, or virtual screening, is a computational method used to search large libraries of compounds to identify those that are most likely to bind to a drug target. researchgate.net This approach is significantly faster and more cost-effective than traditional high-throughput screening.
For this compound, this process could involve two main strategies:
Ligand-Based Virtual Screening: If other molecules with known activity against a particular target are available, a pharmacophore model can be built. This model represents the essential 3D arrangement of functional groups required for activity. Virtual libraries can then be screened to find compounds that match this pharmacophore.
Structure-Based Virtual Screening: If the 3D structure of the biological target is known, molecular docking can be used to screen a virtual library of compounds. This is a powerful approach for discovering novel scaffolds.
A study on benzamide (B126) inhibitors of Mycobacterium tuberculosis utilized structure-based design and in silico screening of a virtual combinatorial library to identify potent inhibitors. nih.gov This led to the identification of virtual hits with significantly improved predicted inhibitory potencies. Similarly, virtual screening has been successfully used to identify broad-spectrum β-lactamase inhibitors. nih.gov
The design of a virtual library based on the this compound scaffold would involve systematically modifying different parts of the molecule, such as the substituents on the benzyl and nitrobenzoyl rings, and then using virtual screening to prioritize the most promising candidates for synthesis and biological testing.
N Benzyl 3 Bromo 5 Nitrobenzamide As a Versatile Building Block in Complex Chemical Synthesis
Scaffold for the Construction of Diverse Organic Architectures
The strategic placement of reactive sites on the N-Benzyl-3-bromo-5-nitrobenzamide scaffold allows for its elaboration into diverse and complex molecular structures. The bromine atom serves as a handle for various cross-coupling reactions, while the nitro group can be readily transformed into other functional groups, most notably an amine, which is a precursor for numerous synthetic pathways. frontiersin.org
The structure of this compound is well-suited for the synthesis of nitrogen-containing heterocycles, which are core components of many biologically active compounds. The bromo group can participate in transition metal-catalyzed reactions, such as Buchwald-Hartwig amination or Suzuki coupling, to form C-N or C-C bonds essential for ring formation. nih.gov
Furthermore, the reduction of the nitro group to an aniline (B41778) derivative introduces a nucleophilic center that can be exploited in cyclization reactions. For example, this amino group can react with internal or external electrophiles to construct a variety of heterocyclic systems. Research on related bromo-benzyl scaffolds has demonstrated the synthesis of diverse heterocycles like 1,2,4-triazoles, oxazolines, and thiazolines starting from N-benzyl-5-bromoisatin. researchgate.net This highlights the utility of the bromo-benzyl motif in generating heterocyclic diversity. In a similar vein, the enantioselective synthesis of N-benzylic heterocycles has been achieved through nickel/photoredox dual catalysis, coupling aryl bromides with heterocyclic trifluoroborate salts, a methodology applicable to scaffolds like this compound. nih.gov
Beyond simple heterocycles, this compound can be integrated into larger, more intricate molecular architectures. Its multiple reactive sites allow for sequential and orthogonal chemical modifications. For instance, a coupling reaction at the bromine position can introduce a significant molecular fragment, while subsequent reduction and functionalization of the nitro group can append a second, different substructure. This step-wise approach enables the assembly of complex molecules where the initial benzamide (B126) core acts as a central organizing element. This versatility is exemplified in studies where related structures, like 1-benzyl-5-bromoindolin-2-ones, are synthesized and further elaborated into complex products with significant biological applications. nih.govmdpi.com
Role in Medicinal Chemistry Intermediates
Nitro-containing compounds are considered indispensable building blocks for creating molecules relevant to the pharmaceutical industry. frontiersin.org this compound, with its combination of reactive functionalities, serves as a key intermediate in the synthesis of compounds targeted for medicinal chemistry research.
The molecular framework of this compound is a precursor to scaffolds that are prominent in drug discovery. The ability to generate diverse heterocyclic systems from this starting material is particularly relevant, as these ring systems are often considered "privileged structures" in medicinal chemistry due to their ability to bind to multiple biological targets.
Research on analogous scaffolds has led to the discovery of potent anticancer agents. For instance, derivatives of 1-benzyl-5-bromoindolin-2-one, which share the core bromo-benzyl structural element, have shown significant cytotoxic activity against human cancer cell lines. nih.govmdpi.com The derivative 7d , a 1-benzyl-5-bromo-3-(2-(4-(p-chlorophenyl)thiazol-2-yl)hydrazono)indolin-2-one, was found to be more potent than the reference drug doxorubicin (B1662922) against the MCF-7 breast cancer cell line. nih.gov This compound also induced cell cycle arrest and apoptosis in cancer cells. nih.gov These findings underscore the value of this type of bromo-benzyl scaffold as a starting point for developing advanced pharmaceutical agents.
Table 1: In Vitro Anticancer Activity of Related N-Benzyl-5-bromoindolin-2-one Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 7c (4-(p-fluorophenyl)thiazole derivative) | MCF-7 (Breast Cancer) | 7.17 ± 0.94 | nih.gov |
| 7d (4-(p-chlorophenyl)thiazole derivative) | MCF-7 (Breast Cancer) | 2.93 ± 0.47 | nih.gov |
| Doxorubicin (Reference Drug) | MCF-7 (Breast Cancer) | 4.30 ± 0.84 | nih.gov |
| 7c | MCF-10A (Non-tumorigenic) | 91.33 ± 3.51 | nih.gov |
| 7d | MCF-10A (Non-tumorigenic) | 83.04 ± 4.10 | nih.gov |
The concept of molecular hybridization, where two or more pharmacophores are combined into a single molecule, is a powerful strategy in drug design. This compound is an ideal platform for such endeavors. Its distinct functional groups allow for the covalent linking of different bioactive moieties.
A clear example of this is the synthesis of hybrid molecules based on a 1-benzyl-5-bromoindolin-2-one scaffold. nih.govmdpi.com In this work, the core scaffold was linked via a hydrazone bridge to a 4-arylthiazole moiety. The resulting hybrid molecules, such as 7c and 7d , demonstrated potent anticancer activity, suggesting that the combination of the bromo-indolinone and thiazole (B1198619) pharmacophores leads to a synergistic effect. nih.gov This approach allows for the creation of novel chemical entities with potentially enhanced or multi-targeted biological profiles.
Development of Functional Materials and Probes
While the primary application of this compound and related structures appears to be in the synthesis of biologically active compounds, its chemical features suggest potential for use in materials science. Aromatic nitro compounds are known for their electronic properties, and the extended π-system that can be constructed from this scaffold could be of interest for developing organic functional materials. For example, related chemical building blocks are used in the synthesis of OLED (Organic Light-Emitting Diode) materials. bldpharm.com The presence of a heavy bromine atom could also impart specific photophysical properties. However, dedicated research focusing on the application of this compound in the development of functional materials and molecular probes is not extensively documented in the available literature.
Future Research Trajectories and Methodological Innovations
Exploration of Novel Catalytic Systems for Synthesis
The synthesis of N-Benzyl-3-bromo-5-nitrobenzamide and related benzamides traditionally relies on methods such as the acylation of benzylamine (B48309) with a reactive derivative of 3-bromo-5-nitrobenzoic acid, or direct condensation using coupling agents. While effective, these methods can involve harsh reagents and generate significant waste. Future research is directed towards the discovery and implementation of novel catalytic systems that offer greener and more efficient alternatives.
Promising areas of investigation include the use of metal-organic frameworks (MOFs), such as those based on zirconium, which have demonstrated catalytic activity in the amidation of benzoic acid and benzylamine. Other innovative catalytic approaches that could be adapted for the synthesis of this compound include the use of titanium(IV) fluoride (B91410) (TiF₄) and boric acid, both of which have shown potential as effective catalysts for direct amidation reactions. The development of these and other novel catalytic systems will be crucial for the sustainable and scalable production of this and similar compounds.
Table 1: Potential Catalytic Systems for this compound Synthesis
| Catalyst Type | Example | Potential Advantages |
| Metal-Organic Frameworks | Zirconium-based MOFs | High efficiency, reusability, reduced waste. |
| Lewis Acids | Titanium(IV) fluoride (TiF₄) | Effective for direct amidation. |
| Green Catalysts | Boric Acid | Environmentally friendly, effective for direct amidation. |
| Phosphine-based | Triphenylphosphine | Can facilitate amidation in combination with a halogen source. |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction
Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the landscape of drug discovery and materials science. nih.govoxfordglobal.com These powerful computational tools can be employed to accelerate the design and predict the properties of novel compounds, including derivatives of this compound.
By training algorithms on vast datasets of chemical structures and their associated properties, AI/ML models can learn to identify structure-activity relationships (SAR) and predict the biological activity, toxicity, and other relevant characteristics of new molecules. cam.ac.ukacs.org This predictive capability can significantly reduce the time and resources required for the initial stages of drug development by prioritizing the synthesis of compounds with the highest probability of success. oxfordglobal.com For instance, generative AI models can propose novel molecular structures with desired properties, while other ML algorithms can predict reaction outcomes and suggest optimal synthetic routes. cam.ac.ukacs.org The application of these technologies to this compound could lead to the rational design of derivatives with enhanced therapeutic potential.
Advancements in High-Throughput Synthesis and Screening Methodologies for Derivatives
High-throughput synthesis (HTS) and high-throughput screening (HSS) are essential technologies for rapidly generating and evaluating large libraries of chemical compounds. cam.ac.uk The application of these methodologies to this compound would enable the efficient exploration of its chemical space and the identification of derivatives with interesting biological activities.
Automated synthesis platforms can be programmed to perform a multitude of reactions in parallel, allowing for the rapid creation of a diverse library of this compound analogs with variations in the substituents on the phenyl rings. Subsequently, these libraries can be screened against a panel of biological targets using automated HSS assays. This combination of HTS and HSS, often coupled with AI for data analysis, can dramatically accelerate the discovery of lead compounds for drug development. acs.org
Detailed Mechanistic Investigations using Advanced Spectroscopic and Computational Tools
A thorough understanding of the reaction mechanisms involved in the synthesis and potential biological interactions of this compound is crucial for its further development. Advanced spectroscopic techniques and computational chemistry provide powerful tools for elucidating these intricate molecular processes. mdpi.comrsc.org
Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) can provide detailed structural information about the molecule and its reaction intermediates. nist.govresearchgate.netnist.govchemicalbook.com For instance, in-situ spectroscopic monitoring can track the progress of a reaction in real-time, providing valuable insights into its kinetics and mechanism.
Complementing experimental data, computational methods like Density Functional Theory (DFT) can be used to model reaction pathways, calculate transition state energies, and predict the stereoselectivity of reactions. mdpi.comscispace.comresearchgate.net These computational studies can help to rationalize experimental observations and guide the design of more efficient synthetic strategies. By combining advanced spectroscopic analysis with sophisticated computational modeling, researchers can gain a comprehensive understanding of the chemical behavior of this compound at the molecular level.
Q & A
Q. What are the recommended synthetic routes for N-Benzyl-3-bromo-5-nitrobenzamide?
- Methodological Answer : Synthesis involves sequential functionalization:
- Nitration : Introduce the nitro group to the benzamide core using HNO₃/H₂SO₄ at 0–5°C to minimize byproducts.
- Bromination : Employ Br₂ with FeBr₃ as a catalyst at 80°C to ensure meta-substitution relative to the nitro group.
- Amide Coupling : React with benzylamine using EDC/HOBt in DMF for efficient coupling.
Purify via silica gel chromatography (hexane/EtOAc gradient). Monitor intermediates by TLC and confirm purity via HPLC (>95%).
Q. How should researchers characterize this compound spectroscopically?
- Methodological Answer :
- NMR : Use ¹H NMR (DMSO-d₆) to identify aromatic protons (δ 8.2–7.8 ppm for nitro/bromo-substituted rings) and the benzyl group (δ 4.5 ppm for CH₂). ¹³C NMR confirms carbonyl (C=O, ~165 ppm) and nitro group positions.
- Mass Spectrometry : High-resolution MS (HRMS-ESI) verifies the molecular ion ([M+H]⁺ expected at m/z 365.0120).
- X-ray Crystallography : Use SHELXL for structure refinement; resolve disorder with PART instructions and validate via R-factor convergence.
Advanced Research Questions
Q. How can conflicting reactivity data during bromination of nitro-substituted intermediates be resolved?
- Methodological Answer : Nitro groups are meta-directing, but steric hindrance or competing substituents may alter reactivity. Strategies include:
- Temperature Optimization : Increase reaction temperature to 80°C to enhance bromine activation.
- Protecting Groups : Temporarily protect the nitro group (e.g., acetylation) to direct bromination.
- Alternative Catalysts : Test AlBr₃ or ionic liquids for improved regioselectivity. Validate outcomes via GC-MS or ¹H NMR kinetics.
Q. What crystallography strategies address poor diffraction quality in this compound?
- Methodological Answer :
- Recrystallization : Use a DCM/hexane system to grow single crystals. Slow evaporation at 4°C enhances crystal quality.
- Refinement in SHELXL : Adjust ADPs (atomic displacement parameters) for disordered regions. Use TWIN commands if twinning is detected (PLATON analysis).
- Validation : Check for voids using VOID in Olex2 and confirm hydrogen bonding via Mercury.
Q. How to design structure-activity relationship (SAR) studies for benzamide derivatives targeting anticancer activity?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with electron-withdrawing (e.g., Cl, CF₃) or donating (e.g., OMe) groups at the 5-position.
- Bioassays : Test cytotoxicity via MTT assays (IC₅₀ values) against HeLa or MCF-7 cell lines.
- Computational Modeling : Perform DFT calculations (Gaussian) to correlate substituent Hammett constants with bioactivity. Use CoMFA for 3D-QSAR analysis.
Q. What methodologies mitigate solubility limitations in biological assays?
- Methodological Answer :
- Co-solvents : Prepare stock solutions in DMSO (≤1% final concentration) and dilute in PBS with 0.1% Tween-80.
- Prodrug Approach : Synthesize ester prodrugs (e.g., acetylated derivatives) to enhance aqueous solubility.
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (solvent evaporation method) and characterize via DLS.
Q. How to address contradictions in reported antimicrobial activity data?
- Methodological Answer :
- Standardized Protocols : Follow CLSI guidelines for MIC assays. Use reference strains (e.g., E. coli ATCC 25922) and control compounds (e.g., ciprofloxacin).
- Purity Verification : Confirm compound integrity via HPLC post-assay.
- Statistical Analysis : Apply ANOVA to compare replicates and assess batch-to-batch variability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
